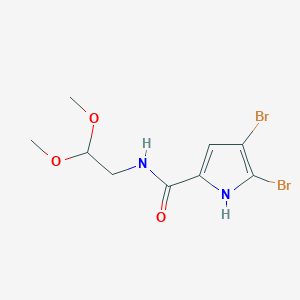
4,5-dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5-dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C9H12Br2N2O3 and its molecular weight is 356.014. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4,5-Dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide is a synthetic compound with potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H12Br2N2O3
- Molecular Weight : 356.01 g/mol
- CAS Number : 246511-22-8
- Purity : Generally >90% in research applications
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may exhibit anti-tubercular properties by inhibiting the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the bacterium's lipid biosynthesis.
Structure-Activity Relationship (SAR)
Recent studies have explored the SAR of pyrrole derivatives, including this compound. The following findings highlight key aspects of its biological activity:
| Compound | Substituent | Activity (MIC) | Cytotoxicity (IC50) |
|---|---|---|---|
| 1 | None | Weak | N/A |
| 5 | Adamantyl | <0.016 μg/mL | >64 μg/mL |
| 12 | Methyl | 3.7 μg/mL | N/A |
| 14 | 2-Chlorophenyl | Moderate | N/A |
| 19 | CF3 | Reduced | N/A |
The table illustrates that the presence of bulky and electron-withdrawing groups significantly enhances the anti-tubercular activity while maintaining low cytotoxicity levels.
Case Studies and Research Findings
-
Anti-Tubercular Activity :
A study demonstrated that derivatives of pyrrole-2-carboxamides showed potent anti-tubercular activity against M. tuberculosis H37Rv. Notably, compounds with larger substituents exhibited increased potency compared to simpler structures . -
Cytotoxicity Assessment :
In vitro cytotoxicity assays revealed that many derivatives had high selectivity indices, indicating a promising therapeutic window. For instance, compound 5 demonstrated an IC50 greater than 64 μg/mL against Vero cells, confirming low toxicity . -
Metabolic Stability :
The metabolic stability of selected compounds was evaluated using mouse microsomal stability tests. Compounds with specific substituents were found to be more stable than others, suggesting potential for further optimization in drug development .
Properties
IUPAC Name |
4,5-dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2N2O3/c1-15-7(16-2)4-12-9(14)6-3-5(10)8(11)13-6/h3,7,13H,4H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKLXIBJRVUCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=C(N1)Br)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














